trans-4-Amino-4-methylcyclohexanol hydrochloride
Description
Significance as a Versatile Chemical Intermediate and Building Block in Organic Synthesis
The primary significance of trans-4-amino-4-methylcyclohexanol hydrochloride lies in its function as a versatile chemical intermediate. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for sequential or selective reactions to build more elaborate molecules. The cyclohexane (B81311) scaffold provides a non-aromatic, rigid core that is desirable in many target molecules, particularly in pharmaceutical development.
A notable application of this compound is in the synthesis of advanced heterocyclic systems. For instance, it serves as a key starting material in the preparation of thieno[2,3-d]pyrimidine (B153573) derivatives. guidechem.com In these synthetic routes, the amino group of this compound is used to form a crucial bond with the pyrimidine (B1678525) core of the target molecule, demonstrating its role as a foundational building block for complex, biologically active compounds. guidechem.com
Stereoisomeric Purity and its Implications in Advanced Chemical Synthesis
The "trans" designation in this compound refers to the relative orientation of the hydroxyl and amino groups on the cyclohexane ring, indicating they are on opposite sides of the ring's plane. This specific stereoisomeric configuration is critical in advanced chemical synthesis because the three-dimensional structure of a molecule dictates its function and interaction with other molecules, such as biological targets. beilstein-journals.org
In multi-step syntheses, maintaining stereochemical integrity is paramount. The use of a stereoisomerically pure building block like the trans isomer ensures that the reaction proceeds along the desired stereochemical pathway, leading to the formation of the correct final product without contamination from other isomers. nih.gov The synthesis of specific trans-4-substituted cyclohexane-1-amines for therapeutic agents, for example, highlights the industry's need for high diastereopurity (de > 99%) to ensure the efficacy and safety of the final active pharmaceutical ingredient. nih.gov While detailed studies on the specific biological implications of the cis- vs. trans-isomers of the 4-methylated compound are not extensively published, the deliberate use of the pure trans isomer in synthetic routes, such as those for kinase inhibitors, underscores the necessity of stereochemical control for achieving the desired molecular architecture. guidechem.combeilstein-journals.org
Overview of Key Research Areas Pertaining to this compound
The principal area of research involving this compound is medicinal chemistry, specifically in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is associated with numerous diseases. guidechem.com
This chemical intermediate is utilized in the synthesis of compounds designed to inhibit Interleukin-1 Receptor-Associated Kinases (IRAKs). guidechem.com IRAK proteins are key components of signaling pathways involved in the inflammatory and immune responses. guidechem.com The development of potent and selective IRAK inhibitors is a significant focus for creating new therapies for a range of conditions, including:
Autoimmune disorders
Inflammatory diseases
Certain types of cancer
The use of this compound in the synthesis of these potential therapeutics demonstrates its importance in research aimed at modulating critical biological pathways for therapeutic benefit. guidechem.com
Properties
IUPAC Name |
4-amino-4-methylcyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUFPOPBVLWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-32-3 | |
| Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Trans 4 Amino 4 Methylcyclohexanol Hydrochloride
Established Chemical Synthesis Routes
Established routes for the synthesis of aminocyclohexanol derivatives often involve multi-step sequences that allow for precise control over the stereochemistry of the final product. These methods utilize common starting materials and well-understood chemical transformations.
Reductive amination is a powerful method for forming amines from carbonyl compounds. In the context of synthesizing substituted cyclohexylamines, this approach typically involves the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
A common strategy for producing trans-4-methylcyclohexylamine involves the reduction of 4-methylcyclohexanone (B47639) oxime. google.com The oxime, derived from 4-methylcyclohexanone, is reduced using agents like sodium in alcohol. google.com This particular method, however, often yields a mixture of cis and trans isomers, with the cis-isomer content being around 8-10%. google.com Achieving a high proportion of the desired trans isomer can necessitate further purification steps, such as fractional distillation. google.com
| Starting Material | Key Reagents | Product | Reported Isomer Ratio (trans:cis) |
| 4-Methylcyclohexanone Oxime | Sodium (Na), Ethanol | 4-Methylcyclohexylamine | ~90:10 |
This table illustrates a typical reductive approach for a related cyclohexane (B81311) derivative.
For the specific synthesis of trans-4-Amino-4-methylcyclohexanol, a theoretical reductive amination pathway would likely start from a precursor such as 4-hydroxy-4-methylcyclohexanone. The challenge in such a route lies in the synthesis of the specialized ketone precursor and controlling the stereoselectivity of the reduction step to favor the trans configuration of the 1-hydroxy and 4-amino-4-methyl groups.
Multi-step syntheses provide the flexibility to build complex molecules by sequentially introducing functional groups and controlling stereocenters. Several distinct pathways have been developed for aminocyclohexane derivatives, starting from various precursors.
The Gabriel synthesis, which utilizes phthalimide (B116566) as a protected source of ammonia (B1221849), is a classic method for preparing primary amines. This route is advantageous as it avoids the over-alkylation often seen with ammonia itself. In the context of cyclohexanol (B46403) derivatives, a phthalimide-mediated route would typically begin with a cyclohexanol precursor bearing a suitable leaving group.
The general sequence involves:
Introduction of a Leaving Group: A starting material like trans-4-methylcyclohexanol would be converted into a derivative with a good leaving group (e.g., tosylate, mesylate, or halide) at the desired position.
Nucleophilic Substitution: The cyclohexyl derivative is then reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the leaving group to form an N-substituted phthalimide intermediate.
Deprotection: The final amine is liberated from the phthalimide group, most commonly by hydrazinolysis (reaction with hydrazine) or acidic hydrolysis, to yield the primary amine.
This methodology ensures the formation of a primary amine and can be adapted to control stereochemistry based on the stereochemistry of the starting alcohol and the mechanism of the substitution step (typically SN2, leading to inversion of configuration).
Aromatic compounds serve as versatile and readily available starting materials for the synthesis of saturated cyclic structures. A multi-step sequence starting from 4-aminobenzoic esters can be employed to produce saturated aminocyclohexyl derivatives. One patented method details the synthesis of the related compound trans-4-amino cyclohexylmethanol hydrochloride from a 4-aminobenzoic ester. google.com
This process involves several key transformations:
Catalytic Hydrogenation: The aromatic ring of the 4-aminobenzoic ester is reduced to a cyclohexane ring. This step is typically performed under pressure using a catalyst and can produce a mixture of cis and trans isomers. google.com
Amino Group Protection: The amino group is protected (e.g., as a phthaloyl derivative) to prevent it from interfering with subsequent reactions. google.com
Isomerization: The mixture can be subjected to an isomerization reaction to enrich the desired trans isomer. google.com
Ester Group Reduction: The ester functional group is reduced to a primary alcohol (a hydroxymethyl group). google.com
Deprotection and Salt Formation: The protecting group is removed from the amine, and the final product is isolated as its hydrochloride salt. google.com
This strategy highlights the utility of aromatic precursors, although it requires multiple steps of protection, reduction, and deprotection to achieve the final target structure. google.com
The catalytic hydrogenation of substituted phenols is a direct and widely used method for preparing cyclohexanol derivatives. This approach is particularly common for synthesizing 4-aminocyclohexanol. A frequent starting material for this process is p-acetamidophenol (paracetamol), which is chosen for its stability and commercial availability. google.com
The synthesis proceeds via the hydrogenation of the aromatic ring, which also reduces the carbonyl group of the acetamido function if harsh conditions are used, though typically the focus is on ring saturation. google.com
| Starting Material | Catalyst | Temperature | Pressure | Product |
| p-Acetamidophenol | Raney Nickel | 180°C | 10 bar | 4-Acetamidocyclohexanol (trans/cis ≈ 4:1) |
| p-Aminobenzoic Acid | 5% Ru/C | 100°C | 15 bar | 4-Aminocyclohexane-1-carboxylic acid (trans/cis ≈ 4.6:1) |
This table summarizes conditions for the hydrogenation of different aromatic precursors. google.comgoogle.com
The hydrogenation typically yields a mixture of cis and trans isomers of 4-acetamidocyclohexanol. google.com The trans isomer can then be separated by fractional crystallization. The final step involves the hydrolysis of the amide group under acidic or basic conditions to release the free trans-4-aminocyclohexanol (B47343). google.com The direct hydrogenation of p-nitrophenol is also a viable route, where both the nitro group and the aromatic ring are reduced to an amino group and a cyclohexane ring, respectively. chlorpars.comgoogle.comresearchgate.net Various catalysts, including palladium, platinum, and nickel-based systems, have been studied for these transformations. chlorpars.comgoogle.comrsc.org
In an effort to improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have become an important area of research. These processes involve conducting multiple reaction steps in a single reactor without isolating intermediates.
For the synthesis of aminocyclohexanol isomers, biocatalytic one-pot cascades have been developed. One such system uses a combination of a keto reductase (KRED) and an amine transaminase (ATA) to convert 1,4-cyclohexanedione (B43130) into cis- or trans-4-aminocyclohexanol. researchgate.net The process is modular:
A regioselective keto reductase first reduces one of the ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone (B83380). researchgate.net
A stereocomplementary amine transaminase then converts the remaining ketone group into an amino group, with the choice of enzyme dictating whether the cis or trans isomer is the major product. researchgate.net
This enzymatic approach highlights the high selectivity that can be achieved, enabling short and stereoselective routes to valuable building blocks. researchgate.net Similarly, chemical one-pot processes have been reported for related structures. For instance, trans-4-amino-1-cyclohexanecarboxylic acid derivatives can be produced from 4-aminobenzoic acid derivatives in a one-pot reaction under basic conditions with low hydrogen pressure, making the process suitable for industrial applications. google.com
Multi-step Synthetic Sequences
Stereoselective Synthesis of the trans-Isomer
The preferential formation of the trans-isomer in substituted cyclohexanol systems is often pursued through catalytic hydrogenation of a corresponding cyclohexanone (B45756) precursor. The stereochemical outcome is dictated by the direction of hydrogen attack on the planar carbonyl group, which can be influenced by the catalyst, solvent, and other reaction parameters.
Control of Diastereoselectivity in Hydrogenation Reactions
Catalytic hydrogenation is a primary method for producing aminocyclohexanols from precursors like p-acetamidophenol. The choice of metal catalyst is paramount in controlling the ratio of trans to cis isomers. For analogous non-methylated compounds, palladium (Pd) and Raney nickel catalysts are known to favor the formation of the thermodynamically more stable trans-isomer. In contrast, rhodium (Rh) based catalysts have been reported to selectively produce the cis-isomer. google.com
The mechanism of stereocontrol relates to the interaction of the substrate with the catalyst surface. For instance, in the hydrogenation of 4-tert-butylcyclohexanone, a model for substituted cyclohexanones, an axial attack of hydrogen on the carbonyl group leads to the equatorial (trans) alcohol. Catalysts like magnesium oxide have demonstrated exceptionally high diastereoselectivity (>98%) towards the trans isomer in liquid-phase transfer hydrogenation, underscoring the importance of catalyst selection in directing the stereochemical outcome. researchgate.net
Optimization of Reaction Conditions for Enhanced trans-Stereoselectivity
Beyond the catalyst itself, reaction conditions such as temperature, pressure, and solvent play a crucial role in maximizing the yield of the desired trans-isomer. For the hydrogenation of p-acetamidophenol to acetamidocyclohexanol, a common precursor for trans-4-aminocyclohexanol, specific conditions have been optimized to achieve high trans:cis ratios.
One documented procedure involves hydrogenation over a Raney nickel catalyst at elevated temperature (100°C) and pressure (4.5 bar) for an extended period (24-36 hours). google.com These conditions resulted in a trans:cis isomer ratio of approximately 80:20. google.com Another example utilized a 5% rhodium on alumina (B75360) catalyst, which, conversely, yielded a 1:1 mixture of trans and cis isomers, highlighting the profound impact of the catalyst system. google.com The optimization process involves balancing reaction kinetics and thermodynamic control to favor the formation of the more stable trans product.
Table 1: Effect of Catalyst and Conditions on Isomer Ratios in Analogous Hydrogenation Reactions
| Catalyst | Substrate | Conditions | trans:cis Ratio | Reference |
|---|---|---|---|---|
| Raney Nickel | p-Acetamidophenol | 100°C, 4.5 bar H₂, 24-36h | ~80:20 | google.com |
| 5% Rh/Al₂O₃ | p-Acetamidophenol | RT, ~3.5 bar H₂, 4h | ~50:50 | google.com |
Minimization and Separation of cis-Isomer Formation
Even under optimized conditions, the formation of the undesired cis-isomer is common. Therefore, effective strategies for its minimization and subsequent separation are essential. Minimization is inherently linked to the optimization of stereoselectivity as described above.
Once a mixture of isomers is produced, separation is typically required. A widely used method is fractional crystallization. For the non-methylated analog, this can be performed on the N-acetylated intermediate (acetamidocyclohexanol) using acetone (B3395972) as the solvent. google.comgoogle.com
An alternative and inventive process involves the direct crystallization of trans-4-aminocyclohexanol from the aqueous reaction mixture after hydrolysis of the acetyl group. This is achieved by adding a sufficient amount of sodium hydroxide (B78521) or potassium hydroxide to the solution, which lowers its freezing point. Upon cooling the alkaline solution to temperatures around -8°C, the trans-isomer selectively crystallizes, allowing for its separation from the cis-isomer which remains in the mother liquor. google.comgoogle.com This method is effective for mixtures with a trans:cis ratio of at least 1:1. google.com More recently, biocatalytic approaches using transaminases have been employed to selectively convert the unwanted cis-isomer from a diastereomeric mixture into the corresponding ketone, thereby enriching the desired trans-isomer. nih.gov
Emerging Biocatalytic Approaches for Analogous Aminocyclohexanols
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. For the synthesis of aminocyclohexanols, enzymatic and chemo-enzymatic cascades are gaining significant attention. researchgate.netmdpi.com
Enzymatic Routes Utilizing Ketoreductases and Amine Transaminases
A highly efficient one-pot synthesis for 4-aminocyclohexanol isomers has been developed using a combination of a ketoreductase (KRED) and an amine transaminase (ATA). researchgate.net This enzymatic cascade starts from 1,4-cyclohexanedione, a bio-based precursor.
The process involves two key steps:
Mono-reduction: A regioselective KRED selectively reduces one of the two carbonyl groups of 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone. researchgate.net
Transamination: An ATA then transfers an amino group to the remaining carbonyl of 4-hydroxycyclohexanone to form the final 4-aminocyclohexanol product. researchgate.net
Crucially, the stereochemical outcome is controlled by the choice of the ATA. By using stereocomplementary transaminases, either the cis- or the trans-4-aminocyclohexanol can be synthesized with good to excellent diastereomeric ratios. researchgate.net For example, a cascade employing a specific KRED and ATA-200 has been used to produce cis-4-aminocyclohexanol hydrochloride with a 99:1 cis:trans ratio. researchgate.net The modularity of this system allows for the targeted synthesis of either isomer by simply selecting the appropriate enzyme. researchgate.netdiva-portal.org
Chemo-enzymatic Cascade Strategies for Stereocontrol
In the context of aminocyclohexanols, a chemo-enzymatic strategy could involve a chemical reduction followed by an enzymatic amination, or vice versa. For example, a chemical catalyst could be used for the initial hydrogenation of a phenol (B47542) derivative to a cyclohexanone, which is then subjected to stereoselective amination by an engineered ATA. Transaminases have been successfully combined with metal catalysts (e.g., palladium or copper) in one-pot reactions to achieve the amination of alcohols. diva-portal.org
These cascade reactions can also be used for dynamic kinetic resolution, where an unwanted isomer is continuously racemized or converted back to a prochiral intermediate, allowing for a theoretical yield of over 50% for the desired isomer. A recent study demonstrated that a transaminase with cis-selectivity could be used to produce highly pure trans-4-substituted cyclohexane-1-amines from a cis/trans mixture through selective deamination of the cis-isomer, which isomerizes to the trans-form via a ketone intermediate. nih.gov This highlights the potential of chemo-enzymatic strategies to achieve exceptional levels of stereocontrol. nih.govdiva-portal.org
Stereochemical Analysis and Conformational Studies of Trans 4 Amino 4 Methylcyclohexanol Hydrochloride
Methodologies for Stereoisomer Differentiation and Quantification
The unambiguous identification and quantification of the trans isomer of 4-Amino-4-methylcyclohexanol hydrochloride from its cis counterpart and other potential impurities are accomplished using several key analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of cyclohexanol (B46403) derivatives. Both ¹H and ¹³C-NMR spectra provide detailed information about the molecular structure, allowing for the differentiation between cis and trans isomers based on chemical shifts and coupling constants of the cyclohexane (B81311) ring protons and carbons.
In the ¹H-NMR spectrum, the spatial arrangement of the amino and hydroxyl groups leads to distinct shielding and deshielding effects on the cyclohexane protons. Axial protons generally resonate at a higher field (more shielded) compared to equatorial protons. The coupling constants between adjacent protons are particularly informative. For the trans isomer, the proton at C1 (attached to the hydroxyl group) would exhibit coupling constants indicative of its axial or equatorial position relative to the neighboring protons, helping to confirm the trans configuration.
Similarly, ¹³C-NMR spectroscopy can distinguish between stereoisomers by differences in the chemical shifts of the carbon atoms within the cyclohexane ring. The specific chemical shifts are influenced by the steric environment of each carbon, which differs between the cis and trans isomers.
Table 1: Representative ¹H-NMR Data for a related compound, trans-4-Aminocyclohexanol (B47343)
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2, H3, H5, H6 (axial) | 1.18 - 1.52 | m |
| H2, H3, H5, H6 (equatorial) | 1.70 - 2.06 | m |
| H4 (CH-N) | 2.58 | m |
| H1 (CH-O) | 3.55 | m |
Data sourced from a study conducted in D₂O at 300 MHz.
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of enantiomers and diastereomers. phenomenex.com For trans-4-Amino-4-methylcyclohexanol hydrochloride, chiral HPLC can effectively resolve the trans isomer from the cis isomer. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two isomers, leading to different retention times. sigmaaldrich.com
The choice of the chiral column and mobile phase is critical for achieving optimal separation. phenomenex.comhplc.eu Polysaccharide-based and cyclodextrin-immobilized chiral columns are commonly used for the separation of a wide range of chiral compounds, including amines and alcohols. phenomenex.comhplc.eu The retention time differences observed in the chromatogram allow for the accurate quantification of the isomeric purity of the sample.
Table 2: Illustrative Chiral HPLC Parameters for Isomer Resolution
| Parameter | Description |
|---|---|
| Column | Chiralpak® AD-H or similar polysaccharide-based column |
| Mobile Phase | Hexane/Isopropanol mixtures are often effective for normal-phase separations |
| Detection | UV detection is standard for purity assessment |
Polarimetry is a technique used to measure the rotation of plane-polarized light by an optically active compound. While this compound itself is achiral due to a plane of symmetry, if it were resolved into its individual enantiomers (which is not the case for the standard compound), polarimetry would be essential for determining their optical rotation. The rigid conformation of the cyclohexane ring in the trans isomer can contribute to a distinct optical activity if a chiral center were present and resolved.
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. For this compound, this technique can provide unambiguous proof of the trans relationship between the amino and hydroxyl groups on the cyclohexane ring. The resulting crystal structure reveals precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, confirming the stereochemistry.
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the preferred conformation is the one that minimizes steric interactions.
The trans configuration of 4-Amino-4-methylcyclohexanol dictates the relative positions of the substituents on the cyclohexane ring. In a chair conformation, a 1,4-disubstituted cyclohexane can exist in two chair forms that are in equilibrium. The stability of each conformation depends on the steric bulk of the substituents and whether they occupy axial or equatorial positions. Generally, bulkier groups prefer the more spacious equatorial position to minimize steric hindrance. brainly.com
For this compound, the methyl group and the amino group are at position 4, while the hydroxyl group is at position 1. In the most stable chair conformation, the bulkier substituents will preferentially occupy the equatorial positions. The relative energies of the different chair conformations determine the conformational equilibrium of the molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cis-4-Amino-4-methylcyclohexanol hydrochloride |
| trans-4-Aminocyclohexanol |
Influence of Substituents on Ring Conformation
The conformation of the cyclohexane ring in this compound is fundamentally dictated by the spatial arrangement of its substituents and the inherent preference of the ring to adopt a low-energy chair conformation. In substituted cyclohexanes, the chair form is the most stable arrangement as it minimizes both angle strain and torsional strain. lumenlearning.com The presence of substituents on the ring, however, leads to two distinct, non-equivalent chair conformations that can interconvert through a process known as a ring flip. masterorganicchemistry.com
Substituents on a cyclohexane ring can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which are located in the plane of the ring. mvpsvktcollege.ac.in Generally, substituents preferentially occupy the equatorial position to minimize steric hindrance. libretexts.orglibretexts.org When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. This destabilizing interaction is known as a 1,3-diaxial interaction. lumenlearning.comchemistrysteps.com The larger the substituent, the greater the steric strain associated with the axial position, and thus the stronger the preference for the equatorial position. libretexts.org
This preference is quantified by the conformational free energy, commonly referred to as the "A-value," which represents the energy difference between the axial and equatorial conformers for a given substituent. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position.
| Substituent | A-value (kJ/mol) | A-value (kcal/mol) |
| -CH₃ (Methyl) | 7.3 | 1.74 |
| -OH (Hydroxyl) | 3.9 | 0.87 - 1.0 |
| -NH₂ (Amino) | 5.9 - 6.7 | 1.4 - 1.6 |
| -C(CH₃)₃ (tert-Butyl) | ~21 | ~5.0 |
Note: A-values can vary slightly depending on the experimental conditions and solvent. libretexts.orgwikipedia.orgmasterorganicchemistry.comchegg.com
In the case of this compound, the molecule is a 1,4-disubstituted cyclohexane derivative. The "trans" designation indicates that the substituents (the hydroxyl group at position 1 and the amino/methyl-bearing carbon at position 4) are on opposite sides of the ring. This specific stereochemical arrangement is crucial for its conformational stability. For a 1,4-disubstituted cyclohexane, a trans configuration allows both substituent groups to simultaneously occupy the energetically favorable equatorial positions in a chair conformation. libretexts.orgyoutube.com
Therefore, the most stable conformation of this compound is the chair form where the hydroxyl group, the methyl group, and the protonated amino group (-NH₃⁺) are all positioned to minimize steric strain. The hydroxyl group at C1 and the methyl group at C4 will both reside in equatorial positions. This diequatorial conformation avoids the significant 1,3-diaxial interactions that would occur if these bulky groups were forced into axial positions. The stability of this diequatorial conformer is such that the equilibrium lies heavily in its favor, making the molecule conformationally rigid. spcmc.ac.in
Stereochemical Impact on Molecular Interactions and Bioactivity
The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. nih.gov For this compound, the rigid diequatorial conformation of its substituents dictates how it interacts with biological macromolecules like receptors and enzymes. The trans configuration places the hydroxyl (-OH) and the protonated amino (-NH₃⁺) groups at opposite ends of the cyclohexane ring, presenting a distinct spatial orientation of these key functional groups for molecular recognition.
The amino and hydroxyl groups are capable of forming hydrogen bonds, which are fundamental to molecular interactions in biological systems. The well-defined distance and geometry between these groups in the trans isomer can facilitate specific binding to a target protein. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the positively charged ammonium (B1175870) group can engage in electrostatic interactions and hydrogen bonding. The methyl group contributes to the molecule's hydrophobic character, potentially interacting with nonpolar pockets in a binding site.
The stereochemical configuration directly influences this interaction potential. The cis isomer, in contrast to the trans isomer, would have one substituent in an axial and one in an equatorial position in its most stable chair conformation. This would result in a different spatial relationship between the functional groups, altering the molecule's shape and its ability to fit into a specific binding site. It has been observed in other chiral molecules that only specific isomers exhibit significant biological activity, which is often attributed to stereoselective uptake by cells or a precise fit with the target protein. nih.gov
The importance of the trans stereochemistry in aminocyclohexanol derivatives is evident in their application as precursors for pharmaceuticals. For example, trans-4-aminocyclohexanol is a key building block for ambroxol, a secretolytic agent. researchgate.netd-nb.info This highlights the therapeutic relevance of the trans configuration in this class of compounds. The reactivity of functional groups is also influenced by their stereochemical position. Studies on substituted cyclohexanols have shown that the rate of oxidation of a hydroxyl group is significantly faster when it is in an axial position compared to an equatorial one, a phenomenon attributed to the relief of steric strain in the transition state. spcmc.ac.in This demonstrates that the stereochemistry not only affects non-covalent binding interactions but also the chemical reactivity of the molecule, which can be crucial for its mechanism of action if it acts as an enzyme inhibitor or substrate.
Applications of Trans 4 Amino 4 Methylcyclohexanol Hydrochloride in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecular Architectures
The stereochemically defined structure of trans-4-Amino-4-methylcyclohexanol hydrochloride makes it a significant chiral building block for the synthesis of complex organic molecules. The trans configuration locks the amino and hydroxyl groups into specific spatial positions, which is critical for stereoselective synthesis, allowing chemists to construct intricate molecular architectures with high precision. This steric control is essential in medicinal chemistry, where the biological activity of a molecule is often dependent on its exact three-dimensional shape.
The enhanced binding affinity of the trans configuration to chiral receptors, when compared to its cis isomer, has been demonstrated in studies involving GABA receptor analogs. This property underscores its utility in designing molecules with specific biological targets. An analogous compound, trans-4-aminocyclohexanol (B47343) hydrochloride, is utilized in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, showcasing the role of this structural motif in creating complex, bridged bicyclic systems. sigmaaldrich.com Furthermore, the importance of the trans-4-substituted cyclohexane-1-amine framework is highlighted in the synthesis of the antipsychotic drug cariprazine, which relies on this key structural element. nih.govresearchgate.net
Pharmaceutical Synthesis Applications
The primary application of this compound and its close analogs is as an intermediate in pharmaceutical synthesis. Its structure is a key component in the development of various therapeutic agents.
This compound is an analog of trans-4-aminocyclohexanol, a critical starting material for the synthesis of the widely used mucolytic drug, Ambroxol Hydrochloride. chemicalbook.com Ambroxol is used to treat respiratory diseases where there is excessive or viscous mucus. researchgate.net The synthesis of Ambroxol involves the reaction of trans-4-aminocyclohexanol with a substituted benzaldehyde, typically 2-amino-3,5-dibromobenzaldehyde. chemicalbook.comgoogle.com This initial reaction forms an imine (a Schiff base), which is then subjected to a reduction step to yield the final ambroxol base. The base is subsequently converted to its hydrochloride salt to improve its stability and solubility. chemicalbook.com
Different synthetic routes vary in their choice of reagents and conditions, particularly for the reduction step.
| Synthesis Step | Reagents/Method | Key Features |
| Condensation | trans-4-aminocyclohexanol + 2-amino-3,5-dibromobenzaldehyde | Forms the key imine intermediate. google.com |
| Reduction | Sodium borohydride (NaBH₄) | A common and relatively simple reducing agent. google.com |
| Reduction | Lithium aluminium hydride (LiAlH₄) | A powerful reducing agent, though more hazardous and costly. google.com |
| Reductive Amination | Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) and LiClO₄ | A "one-pot" method that combines condensation and reduction. chemicalbook.compatsnap.com |
| Salification | Concentrated hydrochloric acid (HCl) in a solvent like acetone (B3395972) | Converts the ambroxol base to its stable hydrochloride salt. chemicalbook.com |
This interactive data table summarizes common reagents used in the synthesis of Ambroxol Hydrochloride from its precursors.
Beyond its role in Ambroxol synthesis, the trans-4-aminocyclohexanol scaffold is a key intermediate in the discovery and development of other chiral drug candidates. The bicyclic amino alcohol structure is actively used in drug discovery programs to target neuroactive agents and selective ligands. scimplify.com Specifically, its analogs are evaluated for their potential in developing drugs that target the central nervous system (CNS), as well as for analgesic and anti-inflammatory applications. scimplify.com The defined stereochemistry is crucial for achieving selective interaction with biological receptors, which is a fundamental requirement for modern drug design. The use of a similar structural intermediate in the synthesis of the antipsychotic medication cariprazine further demonstrates the broad applicability of this chemical motif in creating complex and effective pharmaceuticals. nih.gov
In medicinal chemistry, the cyclohexyl ring of this compound serves as a rigid scaffold or framework upon which larger, more complex bioactive molecules can be built. The predictable geometry of the trans-substituted ring allows for the precise positioning of various pharmacophoric groups to optimize interactions with a biological target, such as an enzyme or receptor. scimplify.com The inherent stereochemistry of the trans isomer enhances binding affinity to chiral receptors, a critical factor for potency and selectivity. This makes the compound a valuable starting point for creating libraries of novel compounds in the search for new therapeutic agents.
Agrochemical Synthesis Applications
The utility of this compound and its derivatives extends to the agrochemical industry. The non-methylated analog, trans-4-aminocyclohexanol, is an important intermediate in the synthesis of a variety of pesticides. guidechem.com These include insecticides such as fenvalerate, cyfluthrin, and permethrin. It is also a precursor for triazole fungicides like diconazole and herbicides such as trifluralin. Additionally, this chemical family is used to produce plant growth regulators, including paclobutrazol. guidechem.com The inclusion of the cyclohexanol (B46403) ring structure can influence the stability, solubility, and biological activity of the final agrochemical product.
| Agrochemical Class | Example Compound |
| Insecticide | Fenvalerate, Cyfluthrin |
| Fungicide | Diconazole |
| Herbicide | Trifluralin |
| Plant Growth Regulator | Paclobutrazol |
This interactive data table provides examples of agrochemicals synthesized using the related intermediate, trans-4-aminocyclohexanol. guidechem.com
Contributions to Advanced Materials Synthesis and Catalysis
In addition to its roles in the life sciences, this compound serves as a building block in materials science and catalysis. Its bifunctional nature allows it to be incorporated into polymeric structures. For instance, the analog trans-4-aminocyclohexanol hydrochloride has been used to synthesize benzoxazine (B1645224), a monomer required for producing polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com These materials can exhibit enhanced thermal stability and mechanical properties.
In the field of catalysis, the compound can be used to facilitate chemical reactions, potentially improving reaction efficiency and yield. The amino and hydroxyl groups can act as ligands, coordinating with metal centers to form catalysts for various organic transformations.
Derivatization Strategies for Functionalization
The bifunctional nature of this compound, possessing both a primary amino group and a tertiary hydroxyl group, offers a versatile platform for a variety of derivatization strategies. These modifications are pivotal in tailoring the molecule's properties for specific applications in advanced organic synthesis, including the development of pharmaceutical intermediates and complex molecular scaffolds. The derivatization primarily targets the nucleophilic amino group, while the sterically hindered tertiary hydroxyl group is generally less reactive. Key strategies for the functionalization of this compound include acylation, alkylation, arylation, and the formation of Schiff bases.
Acylation
N-acylation is a common strategy to convert the primary amino group of trans-4-Amino-4-methylcyclohexanol into an amide. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or anhydrides under basic conditions to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free amine. The resulting amides are often stable, crystalline solids, and this derivatization can be used to protect the amino group or to introduce new functionalities.
The reactivity of the amino group in aminocyclohexanol derivatives towards acetylation is influenced by the electronic environment. For instance, the lone pair of electrons on the nitrogen in 4-aminocyclohexanol is readily available for nucleophilic attack, making it highly reactive towards acylation. This principle applies to trans-4-Amino-4-methylcyclohexanol as well, where the aliphatic amine is a potent nucleophile.
A general representation of the N-acylation reaction is depicted below:
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Reagent/Catalyst | Product |
| Acetyl chloride | Triethylamine | trans-N-(4-hydroxy-1-methylcyclohexyl)acetamide |
| Benzoyl chloride | Pyridine | trans-N-(4-hydroxy-1-methylcyclohexyl)benzamide |
| Acetic anhydride | Sodium acetate | trans-N-(4-hydroxy-1-methylcyclohexyl)acetamide |
This table is a representation of typical acylation reactions and may not reflect specific, cited experimental results for this exact compound.
Alkylation
N-alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This can be accomplished through reactions with alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products. Reductive amination, a more controlled method, involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. The choice of reducing agent is critical to avoid the reduction of other functional groups.
Sulfonamide protection has been utilized for site-selective N-methylation in related systems. The sulfonamide nitrogen is more acidic, allowing for selective deprotonation and subsequent alkylation. While specific examples for this compound are not prevalent in the literature, the general principles of N-alkylation of amino acids and related compounds are applicable.
Table 2: Representative N-Alkylation Strategies
| Alkylating Agent | Method | Product |
| Methyl iodide | Direct Alkylation | trans-4-(methylamino)-4-methylcyclohexanol |
| Benzaldehyde/NaBH3CN | Reductive Amination | trans-4-(benzylamino)-4-methylcyclohexanol |
| Acetaldehyde/H2, Pd/C | Reductive Amination | trans-4-(ethylamino)-4-methylcyclohexanol |
This table illustrates potential alkylation reactions based on general organic synthesis principles.
Arylation
The introduction of an aryl group onto the nitrogen atom can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. These methods are instrumental in the synthesis of compounds with potential applications in medicinal chemistry.
A documented example involves the reaction of 4-amino-1-methylcyclohexanol hydrochloride with 2-amino-4-chloro-6-methylpyrimidine. In this synthesis, the reaction is carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine, at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom on the pyrimidine (B1678525) ring by the amino group of the cyclohexanol derivative.
Table 3: Documented Arylation Reaction
| Arylating Agent | Base | Solvent | Temperature | Product |
| 2-amino-4-chloro-6-methylpyrimidine | Diisopropylethylamine | Dimethylacetamide | 160°C | trans-4-((2-amino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexanol |
Schiff Base Formation
The primary amino group of trans-4-Amino-4-methylcyclohexanol readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often catalyzed by either acid or base. The formation of a Schiff base can be a crucial step in various synthetic pathways, including reductive amination as mentioned earlier, or for the synthesis of heterocyclic compounds.
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. The reaction is often carried out with azeotropic removal of water to drive the equilibrium towards the product.
Table 4: Representative Schiff Base Formation Reactions
| Carbonyl Compound | Catalyst | Product (Imine) |
| Benzaldehyde | Acetic acid | trans-4-((benzylidene)amino)-4-methylcyclohexanol |
| Acetone | p-Toluenesulfonic acid | trans-4-((propan-2-ylidene)amino)-4-methylcyclohexanol |
| 4-Nitrobenzaldehyde | - | trans-4-(((4-nitrophenyl)methylene)amino)-4-methylcyclohexanol |
This table presents plausible Schiff base formation reactions based on established chemical principles.
Spectroscopic and Advanced Analytical Characterization Techniques in Trans 4 Amino 4 Methylcyclohexanol Hydrochloride Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the chemical structure and functional groups of trans-4-Amino-4-methylcyclohexanol hydrochloride.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The ¹H NMR spectrum is used to identify the types and connectivity of hydrogen atoms. For the trans configuration, the protons on the cyclohexane (B81311) ring exhibit distinct chemical shifts and coupling patterns. The presence of the methyl group at the C4 position introduces a characteristic singlet signal. The protons on the carbons adjacent to the hydroxyl and amino groups (C1 and C4) would show specific shifts influenced by these electronegative groups. In a synthesis of a related compound, the intermediate 4-amino-1-methylcyclohexanol hydrochloride was utilized, highlighting the importance of NMR in confirming the structure during multi-step synthetic processes. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The spectrum would be expected to show seven signals: one for the methyl carbon, and six for the cyclohexane ring carbons. The chemical shifts of the C1 and C4 carbons are significantly influenced by the attached hydroxyl and amino groups, respectively, causing them to appear further downfield compared to the other ring carbons.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~1.2-1.3 | Singlet, 3H (Methyl group at C4) |
| ¹H | ~1.4-2.0 | Multiplets, 8H (Cyclohexane ring protons) |
| ¹H | ~3.6-3.8 | Multiplet, 1H (Proton on C1, adjacent to -OH) |
| ¹³C | ~25-30 | Methyl carbon |
| ¹³C | ~30-40 | Cyclohexane ring carbons (C2, C3, C5, C6) |
| ¹³C | ~50-60 | Quaternary carbon at C4 (adjacent to -NH₂) |
Note: The table presents expected values based on the chemical structure. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS), including LC-MS/MS for Impurity Profiling
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm the mass of the molecular ion. The molecular weight of the free base (C₇H₁₅NO) is approximately 129.21 g/mol , while the hydrochloride salt (C₇H₁₆ClNO) is 165.66 g/mol . achemblock.com In positive ion mode, the expected parent ion would be [M+H]⁺ at m/z 130.1.
LC-MS/MS for Impurity Profiling: In pharmaceutical development, ensuring the purity of a compound is paramount. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying trace-level impurities. lcms.czresearchgate.net The process involves:
Chromatographic Separation: An HPLC or UPLC system separates the main compound from any impurities present in the sample. lcms.cz
Mass Analysis (MS1): The separated components are introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the parent ions.
Fragmentation (MS2): Specific parent ions are selected and fragmented. The resulting fragment ions are analyzed to provide structural information, which helps in the definitive identification of impurities. researchgate.net
This technique is essential for detecting and characterizing process-related impurities, degradation products, or isomers that may be present in the final product. lcms.cz
Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 130.1 | Protonated molecular ion of the free base |
| [M-NH₂]⁺ | 113.1 | Fragment from loss of the amino group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, amino, and aliphatic C-H bonds.
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Broad |
| N-H (Ammonium salt) | 2800 - 3200 | Broad, often overlapping with C-H |
| C-H (Aliphatic) | 2850 - 2960 | Strong, sharp |
| N-H (Bend) | 1500 - 1650 | Medium |
Chromatographic Analysis
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and related substances. jetir.org For this compound, a reverse-phase HPLC method is typically employed.
In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. The main compound will have a characteristic retention time. Purity is calculated by comparing the peak area of the main compound to the total area of all peaks detected in the chromatogram. Any impurities, including isomers or synthesis byproducts, would appear as separate peaks with different retention times. google.com This technique is crucial for quality control, ensuring that the purity of the compound meets required specifications.
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Detection | UV (at low wavelength) or Mass Spectrometry (MS) |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 5 - 20 µL |
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1447955-52-3 achemblock.com |
| trans-4-Aminocyclohexanol (B47343) | 27489-62-9 chemicalbook.com |
| Ambroxol hydrochloride | 23828-92-4 jetir.org |
Gas Chromatography (GC) for Volatility and Purity Analysis
Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Although the hydrochloride salt form is generally non-volatile, derivatization or high-temperature analysis can allow for its characterization. More commonly, GC is used to analyze the free base form of the compound or to detect residual starting materials and solvents from its synthesis.
In the analysis of related aminocyclohexanol compounds, GC has proven effective for separating geometric isomers (cis and trans) and quantifying impurities. patsnap.comresearchgate.net For this compound, the method would typically involve dissolving the sample in a suitable solvent and injecting it into the instrument. The compound and any impurities are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection, providing a signal proportional to the amount of each substance. The resulting chromatogram displays peaks corresponding to each component, with the area of the trans-4-Amino-4-methylcyclohexanol peak relative to the total peak area indicating its purity.
Table 1: Illustrative GC Parameters for Analysis of Related Amino Alcohols
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp 100°C, ramp to 280°C |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
Note: This data is illustrative and based on methods for similar compounds; specific parameters would require optimization.
Solid-State Characterization
Understanding the solid-state properties of an active pharmaceutical ingredient is crucial for its development and manufacturing. Techniques such as PXRD, SEM, TEM, and TGA provide vital information about the crystallinity, morphology, and thermal stability of this compound.
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline structure of solid materials. For this compound, which is a crystalline solid, PXRD is essential for confirming its crystalline nature as opposed to an amorphous state. nih.gov The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle.
The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. This pattern is characterized by a series of peaks at specific angles (2θ), which correspond to the crystallographic lattice planes. This fingerprint can be used for:
Phase Identification: Confirming the identity of the compound by comparing its pattern to a reference standard.
Polymorph Screening: Identifying if different crystalline forms (polymorphs) of the compound exist, which can have different physical properties.
Purity Assessment: Detecting the presence of crystalline impurities.
Electron microscopy techniques are used to visualize the micro- and nanoscale features of a substance.
Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology of a sample. contractlaboratory.com For powdered this compound, SEM analysis reveals key physical characteristics such as:
Particle Shape and Habit: Determining whether the crystals are, for example, needle-like, plate-like, or prismatic.
Particle Size and Distribution: Measuring the range of particle sizes within the bulk powder.
Surface Topography: Observing the texture and surface features of the individual crystals.
This information is critical as these morphological characteristics can influence bulk properties like flowability and dissolution rate.
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and provides information about the internal structure of the material. thermofisher.com While SEM images reflected electrons from the sample's surface, TEM creates an image from electrons that pass through an ultra-thin sample. thermofisher.com For this compound, TEM could be used to examine internal crystal defects, dislocations, or stacking faults, although it is more commonly applied to nanomaterials. contractlaboratory.comthermofisher.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability and composition of this compound. mdpi.comnih.gov A TGA thermogram plots mass loss against temperature.
For this compound, the TGA curve would indicate:
Dehydration: An initial mass loss at lower temperatures (typically below 120°C) would suggest the presence of water (moisture).
Thermal Decomposition: A significant mass loss at a higher temperature indicates the point at which the compound begins to degrade.
Complex Decomposition: As a hydrochloride salt, the decomposition may occur in multiple steps, potentially involving the loss of hydrogen chloride (HCl) gas followed by the breakdown of the organic moiety. mdpi.com
Table 2: Representative TGA Data for a Hypothetical Amino Alcohol Hydrochloride Salt
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 50 - 110 | 0.5% | Loss of adsorbed water |
| 210 - 280 | 22.0% | Loss of HCl |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a TGA experiment.
Elemental and Compositional Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It serves as a crucial check for the purity and identity of a synthesized substance by comparing its experimental elemental percentages to the theoretical values calculated from its molecular formula.
For this compound, the molecular formula is C₇H₁₆ClNO. calpaclab.comchemscene.com Based on this, the theoretical elemental composition can be calculated. Experimental verification is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are measured to determine the percentages of carbon, hydrogen, and nitrogen. Chlorine is typically determined by other methods, such as titration.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 84.07 | 50.75% |
| Hydrogen | H | 1.01 | 16.16 | 9.76% |
| Chlorine | Cl | 35.45 | 35.45 | 21.40% |
| Nitrogen | N | 14.01 | 14.01 | 8.46% |
| Oxygen | O | 16.00 | 16.00 | 9.66% |
| Total | C₇H₁₆ClNO | | 165.66 | 100.00% |
A close correlation between the experimental and theoretical percentages provides strong evidence of the compound's identity and high purity. calpaclab.comachemblock.com
Computational and Theoretical Investigations of Trans 4 Amino 4 Methylcyclohexanol Hydrochloride
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools for exploring the dynamic nature of molecules. These techniques allow for the investigation of conformational landscapes, binding affinities, and interactions with biological systems, offering a detailed view of molecular behavior that can be difficult to obtain through experimental means alone.
The conformational flexibility of the cyclohexane (B81311) ring is a key determinant of the properties of trans-4-Amino-4-methylcyclohexanol hydrochloride. Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the relative stabilities of different conformations.
For a 1,4-disubstituted cyclohexane, such as the parent ring of the title compound, the chair conformation is the most stable. The substituents can occupy either axial or equatorial positions. In the trans isomer, the two substituents are on opposite sides of the ring. For trans-4-Amino-4-methylcyclohexanol, this results in two possible chair conformations: one with both the amino and hydroxyl groups in equatorial positions, and another where both are in axial positions.
Computational studies on similar substituted cyclohexanes consistently show that conformations with bulky substituents in the equatorial position are significantly more stable. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. Given that both the amino and methyl groups on one carbon and the hydroxyl group on the other are larger than hydrogen, the diequatorial conformation is predicted to be the most stable.
Table 1: Calculated Energy Differences for Cyclohexane Conformers
| Molecule | Conformation | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Methylcyclohexane | Equatorial | 0 | B3LYP/6-311++G(d,p) |
| Methylcyclohexane | Axial | 2.83 | B3LYP/6-311++G(d,p) |
| Chlorocyclohexane | Equatorial | 0 | B3LYP/6-311++G(d,p) |
| Chlorocyclohexane | Axial | 0.53 | B3LYP/6-311++G(d,p) |
This table is generated based on data for analogous compounds to illustrate the energy differences between equatorial and axial conformations. youtube.com
Molecular dynamics simulations can further explore the conformational space by simulating the movement of the molecule over time, providing insights into the flexibility of the ring and the barriers to conformational changes.
The ability of this compound to form host-guest complexes is of interest for applications in drug delivery and formulation. Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules.
Molecular docking and molecular dynamics simulations are used to predict the most favorable binding orientation and to estimate the binding affinity. These simulations model the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that govern the formation of the inclusion complex.
For this compound, the hydrophobic methylcyclohexyl backbone is likely to be encapsulated within the cyclodextrin (B1172386) cavity, while the polar amino and hydroxyl groups can interact with the hydrophilic rim of the cyclodextrin or the surrounding aqueous environment. The specific orientation will depend on the size of the cyclodextrin (α, β, or γ) and the interplay of the various intermolecular forces. Computational studies on similar adamantane (B196018) derivatives with β-cyclodextrin have shown that the hydrophobic portion of the guest molecule is typically included within the host cavity. mdpi.comnih.gov
Table 2: Key Interactions in Host-Guest Complexation
| Interaction Type | Description |
|---|---|
| Hydrophobic Interactions | The nonpolar methylcyclohexyl group of the guest interacts favorably with the hydrophobic interior of the cyclodextrin host. |
| Hydrogen Bonding | The amino and hydroxyl groups of the guest can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin. |
| Van der Waals Forces | Favorable dispersion forces between the guest and host molecules contribute to the overall stability of the complex. |
Understanding how this compound interacts with biological macromolecules, such as proteins and enzymes, is crucial for assessing its potential biological activity. Molecular docking is a primary computational tool for this purpose.
In a typical docking study, a three-dimensional model of the target protein is used, and the ligand (this compound) is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode.
These studies can identify key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the methylcyclohexyl ring. Such predictions are valuable for understanding the mechanism of action and for the rational design of new molecules with improved activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of molecules. These methods are used to predict electronic structure, reactivity, and spectroscopic properties with a high degree of accuracy.
DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This information is crucial for understanding its reactivity. Key parameters that can be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen and oxygen atoms are expected to be regions of high electron density.
Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's polarity and its potential for electrostatic interactions.
Table 3: Predicted Electronic Properties from DFT (Illustrative)
| Property | Predicted Characteristic |
|---|---|
| HOMO | Localized primarily on the nitrogen and oxygen atoms. |
| LUMO | Distributed over the carbon backbone. |
| Electrostatic Potential | Negative potential around the nitrogen and oxygen atoms; positive potential around the ammonium (B1175870) and hydroxyl protons. |
This table illustrates the expected outcomes of DFT calculations based on general chemical principles.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the simulation of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.
By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule, it is possible to predict the NMR chemical shifts. These calculations are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. Comparing the calculated chemical shifts with experimental values can help to confirm the molecular structure and the predominant conformation in solution. DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. nih.govmdpi.com
For instance, the chemical shifts of the protons and carbons in the cyclohexane ring will be influenced by the trans arrangement of the amino and hydroxyl groups and by the presence of the methyl group. The axial and equatorial protons will have distinct predicted chemical shifts, providing a clear signature of the chair conformation.
Docking and Molecular Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery and molecular biology. nih.gov These techniques allow for the detailed examination of molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.gov For a molecule like this compound, these simulations could elucidate its potential biological targets and binding mechanisms.
Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov
The process involves placing a ligand, in this case, this compound, into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity, ranking different binding poses based on their predicted stability. researchgate.net These scoring functions consider various types of interactions, including:
Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups on the cyclohexanol (B46403) ring are capable of forming hydrogen bonds with appropriate donor or acceptor residues in a receptor's binding pocket.
Electrostatic Interactions: The positively charged ammonium group (resulting from the hydrochloride salt) can form strong electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate.
Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms.
Hydrophobic Interactions: The methyl group and the cyclohexane ring can engage in hydrophobic interactions with nonpolar residues of the receptor.
Successful docking studies can identify key amino acid residues that are critical for binding and can guide the design of more potent and selective analogs. nih.gov
Hypothetical Docking Results for this compound
The following table illustrates the type of data that a molecular docking study could generate. The data presented here is purely hypothetical and for illustrative purposes only.
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -6.5 | ASP-184, GLU-203 | Ionic, Hydrogen Bond |
| TYR-204, VAL-57 | Hydrogen Bond, Hydrophobic | ||
| Serotonin Receptor | -7.2 | ASP-155, SER-199 | Ionic, Hydrogen Bond |
| TRP-342, PHE-346 | π-cation, Hydrophobic | ||
| Mu-Opioid Receptor | -5.9 | ASP-147, TYR-148 | Ionic, Hydrogen Bond |
| ILE-296, VAL-300 | Hydrophobic |
This is a fictional table created for illustrative purposes.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor. nih.gov
For this compound, an MD simulation would typically start with the best-docked pose. The simulation would then reveal:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial binding pose is stable over the simulation time. nih.gov
Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these changes, which are often crucial for biological function. nih.gov
Role of Water Molecules: MD simulations explicitly include solvent molecules, allowing for the study of their role in mediating ligand-receptor interactions.
Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate estimation of the binding affinity than docking scores alone.
Hypothetical Molecular Dynamics Simulation Parameters and Outputs
This table provides an example of the parameters and potential outputs from an MD simulation study. This data is hypothetical.
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Output | Observation |
| Ligand RMSD | Stable around 1.5 Å after 20 ns |
| Protein RMSD | Stable around 2.0 Å after 15 ns |
| Key H-Bonds | Maintained for >80% of simulation time |
| Conformational Change | Side chain of TYR-204 rotates to accommodate the methyl group |
This is a fictional table created for illustrative purposes.
Future Research Directions and Emerging Paradigms in Trans 4 Amino 4 Methylcyclohexanol Hydrochloride Studies
Development of More Sustainable and Greener Synthetic Routes
The future of chemical synthesis lies in the development of environmentally benign processes. For trans-4-Amino-4-methylcyclohexanol hydrochloride, research is anticipated to move beyond traditional multi-step methods, which may involve harsh reagents and generate significant waste. The focus will shift towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources. mdpi.comresearchgate.net
Key research avenues include:
Biocatalysis: Utilizing enzymes such as transaminases or keto reductases could offer highly selective and environmentally friendly pathways to synthesize aminocyclohexanol isomers. researchgate.netnih.gov Biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the environmental footprint. researchgate.net
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch production. nih.govchemrxiv.org Future work could focus on developing a continuous flow synthesis for this compound.
The following table outlines a comparative analysis of potential synthetic paradigms, highlighting the advantages that green chemistry approaches offer over traditional methods.
| Synthetic Paradigm | Key Features | Potential Advantages for Synthesis | Illustrative Catalyst/Method |
| Traditional Synthesis | Multi-step reactions, use of stoichiometric reagents, organic solvents. | Well-established procedures. | Reductive amination of a corresponding ketone. |
| Biocatalytic Synthesis | Use of enzymes (e.g., transaminases), aqueous media, mild conditions. | High stereoselectivity, reduced waste, improved safety. researchgate.netnih.gov | Keto Reductase (KRED) and Amine Transaminase (ATA) cascade. researchgate.net |
| Catalytic Hydrogenation | Use of metal catalysts (e.g., Ru, Ir) for dehydrogenative or hydrogenation steps. | High atom economy, potential for hydrogen borrowing catalysis. acs.org | Ruthenium (Ru)-based pincer complexes. acs.org |
| Flow Chemistry | Continuous processing, precise control of temperature/pressure, rapid optimization. | Enhanced safety, scalability, and efficiency. nih.govchemrxiv.org | Microreactor-based photoredox catalysis. nih.gov |
Exploration of Novel Catalytic Applications
Amino alcohols, as a class, are recognized for their utility as chiral ligands and organocatalysts in asymmetric synthesis. alfa-chemistry.comrsc.org The bifunctional nature of this compound, containing both an amino group and a hydroxyl group, makes it a promising candidate for catalytic applications.
Future research is expected to explore its potential in:
Asymmetric Catalysis: The compound could serve as a precursor to chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. nih.gov The rigid cyclohexyl backbone can provide a well-defined stereochemical environment.
Organocatalysis: As a primary amino alcohol, it could directly catalyze reactions like Michael additions or aldol (B89426) reactions, leveraging the cooperative action of the amine and hydroxyl functionalities. rsc.org
Decarboxylation and Annulation: Amino alcohols can act as catalysts for processes like decarboxylation and are used in acceptorless dehydrogenation reactions to synthesize N-heterocycles. acs.orgalfa-chemistry.com Investigating the utility of the title compound in such transformations could yield novel synthetic methodologies.
Advanced Material Science Applications
The structural features of this compound suggest its potential as a monomer or building block in polymer and material science. Amino alcohols are already used in the synthesis of various materials, from emulsifiers to corrosion inhibitors. alfa-chemistry.com
Prospective research directions in this area include:
Polymer Synthesis: The compound could be incorporated into polyamides, polyurethanes, or polyesters. The hydroxyl and amino groups provide reactive sites for polymerization. The rigid, substituted cyclohexane (B81311) ring could impart unique thermal and mechanical properties to the resulting polymers.
Self-Assembling Materials: The potential for hydrogen bonding through its functional groups could be exploited to design supramolecular structures or organogels.
Functional Coatings and Nanocomposites: Its derivatives could be used to create functional surface coatings. For instance, benzoxazine (B1645224) derivatives of similar aminocyclohexanols have been used to prepare polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com
Expanding Biological and Medicinal Chemistry Research Avenues
The aminocyclitol moiety is a recognized "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds, including antivirals and enzyme inhibitors. nih.govresearchgate.netresearchgate.net The parent compound, trans-4-aminocyclohexanol (B47343), is a key intermediate in the synthesis of the mucolytic drug Ambroxol. chemicalbook.comchemicalbook.com This precedent strongly suggests that this compound could serve as a valuable scaffold for drug discovery.
Future research will likely focus on:
Scaffold for Drug Design: Using the compound as a starting point to synthesize libraries of new molecules for screening against various biological targets. nih.gov The specific stereochemistry and the addition of the methyl group, compared to the simpler trans-4-aminocyclohexanol, provide a unique three-dimensional structure for probing interactions with enzymes and receptors.
Inhibitors of Glycosidases: Aminocyclitols are known to be potent inhibitors of glycosidases, enzymes involved in numerous physiological and pathological processes. nih.govresearchgate.net
Antimicrobial and Antifungal Agents: Derivatives of amino alcohols are being actively studied for their potential antimicrobial and antifungal properties. alfa-chemistry.com
The following table presents potential therapeutic areas where derivatives of this compound could be investigated.
| Therapeutic Area | Potential Target Class | Rationale Based on Scaffold |
| Antiviral | Nucleoside analogue targets | The aminocyclitol moiety is a key component of carbocyclic nucleoside analogues. nih.gov |
| Metabolic Diseases | Glycosidase inhibitors | Aminocarbasugars are leads for potent glycosidase inhibitors. nih.govresearchgate.net |
| Infectious Diseases | Bacterial or fungal enzymes | Amino alcohol derivatives are studied for antimicrobial activities. alfa-chemistry.com |
| Respiratory Conditions | Mucolytic pathways | The related compound, trans-4-aminocyclohexanol, is a precursor to Ambroxol. chemicalbook.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and synthesis optimization. researchgate.net For this compound, AI and machine learning (ML) can accelerate research and development significantly.
Emerging applications include:
Synthesis Planning: Retrosynthesis software powered by machine learning can propose novel and efficient synthetic routes to the target compound and its derivatives. nih.gov
Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, often in a fraction of the time required for traditional experimental design. nih.govchemrxiv.orgqu.edu.qa This is particularly valuable for developing the greener synthetic routes discussed in section 8.1.
Virtual Screening and Property Prediction: Machine learning models can predict the biological activity and physicochemical properties of virtual libraries of derivatives based on the trans-4-Amino-4-methylcyclohexanol scaffold, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net This accelerates the hit-to-lead optimization process in drug discovery. nih.gov
Q & A
Basic Research Questions
Q. How can the stereochemical purity of trans-4-amino-4-methylcyclohexanol hydrochloride be optimized during synthesis?
- Methodological Answer : To ensure stereochemical fidelity, use chiral chromatography (e.g., Chiralpak® IA/IB columns) with polar organic mobile phases (e.g., hexane/ethanol/DEA) to separate enantiomers. Monitor reaction intermediates via -NMR by analyzing axial/equatorial proton splitting patterns in the cyclohexanol ring. For example, the trans-isomer exhibits distinct coupling constants () for adjacent protons .
Q. What validated analytical methods are recommended for quantifying trans-4-amino-4-methylcyclohexanol hydrochloride in complex matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer (pH 3.0)-methanol (70:30) at 1 mL/min. Detect at 207 nm for optimal UV absorption. Calibration curves (1–100 µg/mL) should achieve , with recovery rates ≥98% and RSD ≤1.5% for intra-day precision .
Q. How should researchers handle hygroscopic degradation of trans-4-amino-4-methylcyclohexanol hydrochloride during storage?
- Methodological Answer : Store the compound in desiccated amber vials under nitrogen at −20°C. Pre-dry solvents (e.g., acetonitrile) with molecular sieves (3 Å) before preparing solutions. Monitor water content via Karl Fischer titration (target: ≤0.1% w/w) and confirm stability using accelerated aging studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can advanced NMR techniques resolve structural ambiguities in trans-4-amino-4-methylcyclohexanol hydrochloride derivatives?
- Methodological Answer : Employ - HSQC and HMBC to assign quaternary carbons and confirm the trans-configuration. For example, the methyl group at C4 shows correlations to both axial and equatorial protons in NOESY spectra, while the amino group’s spatial orientation can be validated via - HMBC .
Q. What strategies are effective for identifying and quantifying process-related impurities in trans-4-amino-4-methylcyclohexanol hydrochloride?
- Methodological Answer : Use LC-MS/MS (Q-TOF) in positive ion mode to detect impurities like cis-isomers or aminocyclohexanol dimers. Compare fragmentation patterns against synthetic standards. For quantification, apply a gradient elution (5–95% acetonitrile in 0.1% formic acid) with a sensitivity limit of 0.05% w/w .
Q. How do pH and temperature affect the stability of trans-4-amino-4-methylcyclohexanol hydrochloride in aqueous solutions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic conditions : 0.1 M HCl at 60°C for 24 hours.
- Basic conditions : 0.1 M NaOH at 60°C for 24 hours.
- Oxidative stress : 3% HO at 25°C for 48 hours.
Analyze degradation products via UPLC-PDA and confirm structural changes using high-resolution MS. The compound is most stable at pH 4–6, with degradation rates doubling per 10°C increase .
Q. What computational methods support the design of trans-4-amino-4-methylcyclohexanol hydrochloride analogs for receptor-binding studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., GABA or NMDA receptors). Optimize the cyclohexanol ring’s chair conformation and amino group’s orientation via DFT calculations (B3LYP/6-31G*). Validate binding affinities using SPR (surface plasmon resonance) with immobilized receptor proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
